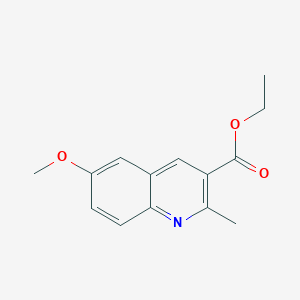
Ethyl 6-methoxy-2-methylquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is reported, starting from commercially available 2-aminobenzoic acids. The first step involves the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Although this method does not directly describe the synthesis of ethyl 6-methoxy-2-methylquinoline-3-carboxylate, it provides insight into the general approach for synthesizing quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed through various spectroscopic methods. For example, the structure of ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate was elucidated using radical bromination, indicating that the quinoline ring system is approximately planar . This information can be extrapolated to understand the planarity and steric considerations of similar quinoline derivatives, including ethyl 6-methoxy-2-methylquinoline-3-carboxylate.
Chemical Reactions Analysis
Quinoline derivatives can undergo a range of chemical reactions. The radical bromination reaction of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate with N-bromosuccinimide under photocatalytic conditions is an example of how functional groups can be introduced into the quinoline framework . Additionally, the catalytic reduction of quinoline derivatives has been studied, showing the stepwise nature of hydrogenation of the pyridine and quinoline rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely. For instance, 6-methoxy-4-quinolone exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range . This suggests that ethyl 6-methoxy-2-methylquinoline-3-carboxylate may also possess interesting optical properties. The antioxidant profile of ethoxyquin and its analogs demonstrates the potential for quinoline derivatives to act as antioxidants, with the ability to inhibit peroxidation and catalyze the reduction of hydrogen peroxide .
Applications De Recherche Scientifique
Furoquinolines Synthesis : Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is used in the synthesis of various furoquinolines like kokusagine and maculine. These compounds have been synthesized through derivatives of ethyl 2-anilino-4,5-dihydro-4-oxofuran-3-carboxylate and have demonstrated insect antifeeding activity (Yazima & Munakata, 1980).
Synthesis of Tetrahydroquinoline Antibiotics : Ethyl acetate extracts from Janibacter limosus cultures, including ethyl 6-methoxy-2-methylquinoline-3-carboxylate derivatives, have shown significant biological activity against bacteria and fungi. These extracts delivered new natural products with potent antibacterial properties (Asolkar et al., 2004).
Broad-Spectrum Antibacterial Synthesis : Research has involved synthesizing new sulfonylquinolone derivatives, including ethyl 1-cyclopropyl-6,7-difluoro-2-methanesulfonyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. These compounds have shown effectiveness against resistant organisms like MRSA (Hashimoto et al., 2007).
Preparation of Conformationally Defined Antagonists : Ethyl 6-methoxy-2-methylquinoline-3-carboxylate derivatives are used as intermediates in preparing conformationally constrained acidic amino acids, which act as NMDA receptor antagonists. This is pivotal in the synthesis of compounds like LY274614 and LY233536 (Ornstein et al., 1991).
Antimicrobial Agents Synthesis : Ethyl 6-methoxy-2-methylquinoline-3-carboxylate derivatives have been synthesized as part of a series of heterocyclic moieties. These compounds, including oxadiazoles and triazoles, have shown significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014).
Antileishmanial Activity of Lepidines : Derivatives of 6-methoxy-4-methylquinoline, including ethyl 6-methoxy-2-methylquinoline-3-carboxylate, have been evaluated for antileishmanial activity. They have shown to be significantly more effective than standard treatments (Kinnamon et al., 1978).
Safety And Hazards
This compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word is “Danger” and the hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
ethyl 6-methoxy-2-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(16)12-8-10-7-11(17-3)5-6-13(10)15-9(12)2/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOZEQYEQPQCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347175 | |
| Record name | ethyl 6-methoxy-2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | |
CAS RN |
86210-92-6 | |
| Record name | Ethyl 6-methoxy-2-methyl-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86210-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 6-methoxy-2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86210-92-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



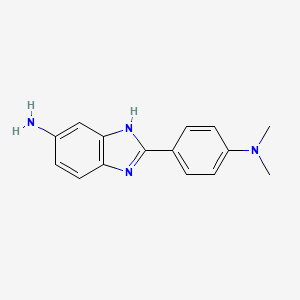



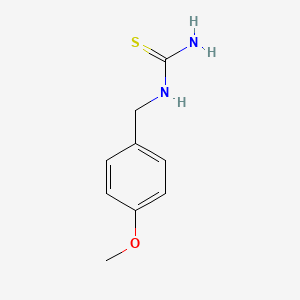
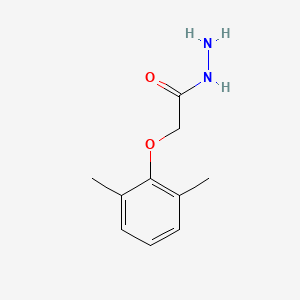
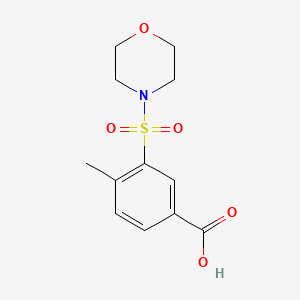
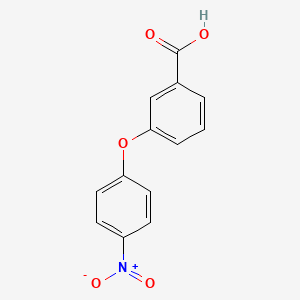
![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)
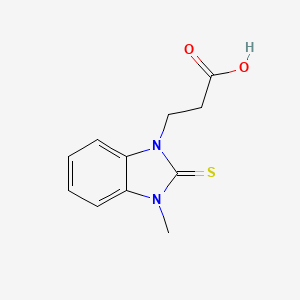
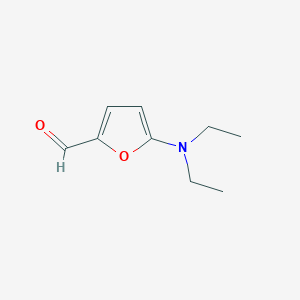
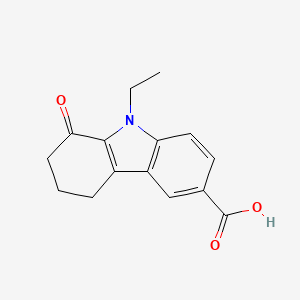
![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)
![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)